Quinoxaline, 2-(2-pyridinyl)-
Overview
Description
Quinoxaline, 2-(2-pyridinyl)- is a heterocyclic compound that features a quinoxaline ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structure of quinoxaline, 2-(2-pyridinyl)- consists of a benzene ring fused with a pyrazine ring, which is further substituted with a pyridine ring at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(2-pyridinyl)- typically involves the condensation of ortho-phenylenediamine with 2-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring system.
Industrial Production Methods
In industrial settings, the production of quinoxaline, 2-(2-pyridinyl)- can be achieved through similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being investigated to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoxaline ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
Scientific Research Applications
Quinoxaline, 2-(2-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for cancer, due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of quinoxaline, 2-(2-pyridinyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and growth. By binding to the active site of these kinases, quinoxaline, 2-(2-pyridinyl)- can prevent the phosphorylation of key proteins, thereby disrupting cellular processes that contribute to disease progression.
Comparison with Similar Compounds
Quinoxaline, 2-(2-pyridinyl)- can be compared with other similar compounds such as quinazoline, phthalazine, and cinnoline. These compounds share a similar fused ring structure but differ in the arrangement and type of heteroatoms within the rings. Quinoxaline, 2-(2-pyridinyl)- is unique due to the presence of both a quinoxaline and a pyridine ring, which imparts distinct chemical and biological properties.
List of Similar Compounds
Quinazoline: Contains a benzene ring fused with a pyrimidine ring.
Phthalazine: Contains a benzene ring fused with a pyridazine ring.
Cinnoline: Contains a benzene ring fused with a pyridazine ring.
Properties
IUPAC Name |
2-pyridin-2-ylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-7-12-10(5-1)15-9-13(16-12)11-6-3-4-8-14-11/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTQXXKVEMXZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350367 | |
Record name | Quinoxaline, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-91-1 | |
Record name | Quinoxaline, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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